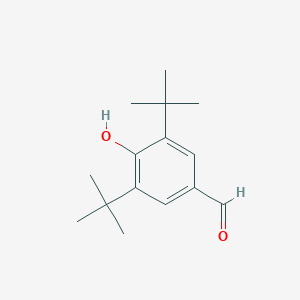
3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Cat. No. B156050
Key on ui cas rn:
1620-98-0
M. Wt: 234.33 g/mol
InChI Key: DOZRDZLFLOODMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03974223
Procedure details


A 12-liter reaction flask fitted as previously described was charged with 2280 ml (2477 g) of the initial filtrate from the above described reaction. With stirring, the reaction flask was charged with 106.5 g (0.76 mole) of hexamethylenetetramine. As the amine dissolved, there was a small exothermic response. To this solution was added 179.6 g (0.76 mole) of 3,5-ditert.butyl-4-hydroxybenzyl alcohol. There was no apparent reaction and when external heating had increased the pot temperature to 65°-70° , the slurry formed a clear solution. With controlled heating, reflux (108°) was attained after 1.25 hours with product precipitation and gas evolution recorded beginning at 104°. After two hours at reflux, the reaction mixture was cooled to 25°. The product was separated from the mother liquor and washed as described above. After drying in the vacuum oven, there was obtained 164 g of light yellow crystalline 3,5-ditert.butyl-4-hydroxybenzaldehyde, m.p. 191°-93°. The product was submitted for GLC analysis and found to be equivalent to the analytical standard (100%). The yield was 92.1%.

[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
initial filtrate
Quantity
2280 mL
Type
solvent
Reaction Step Four

Yield
92.1%
Identifiers


|
REACTION_CXSMILES
|
C1N2CN3CN(C2)CN1C3.[C:11]([C:15]1[CH:16]=[C:17]([CH:20]=[C:21]([C:24]([CH3:27])([CH3:26])[CH3:25])[C:22]=1[OH:23])[CH2:18][OH:19])([CH3:14])([CH3:13])[CH3:12]>>[C:24]([C:21]1[CH:20]=[C:17]([CH:16]=[C:15]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:22]=1[OH:23])[CH:18]=[O:19])([CH3:27])([CH3:26])[CH3:25]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
106.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Step Two
[Compound]
|
Name
|
amine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
179.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C=1C=C(CO)C=C(C1O)C(C)(C)C
|
Step Four
[Compound]
|
Name
|
initial filtrate
|
|
Quantity
|
2280 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
With stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 12-liter reaction flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
no apparent reaction and when
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
external heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
had increased the pot temperature to 65°-70°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the slurry formed a clear solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
With controlled heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux (108°)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was attained after 1.25 hours with product precipitation and gas evolution
|
|
Duration
|
1.25 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recorded beginning at 104°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After two hours at reflux
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled to 25°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was separated from the mother liquor
|
WASH
|
Type
|
WASH
|
|
Details
|
washed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying in the vacuum oven
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C=O)C=C(C1O)C(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 164 g | |
| YIELD: PERCENTYIELD | 92.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
